3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid is an organic compound that features a combination of chloro, fluoro, and methoxy substituents on a phenyl ring, connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with an appropriate enolate, such as malonic acid or its derivatives, under basic conditions to form the corresponding β-hydroxy acid.
Dehydration: The β-hydroxy acid is then dehydrated to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Substituted phenyl derivatives with different nucleophiles.
Scientific Research Applications
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C10H8ClFO3 |
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Molecular Weight |
230.62 g/mol |
IUPAC Name |
3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
TXYFRPLDDJEWRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=CC(=O)O)F |
Origin of Product |
United States |
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